molecular formula C21H22N2O3 B2693722 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol CAS No. 1010869-21-2

2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol

Cat. No.: B2693722
CAS No.: 1010869-21-2
M. Wt: 350.418
InChI Key: LYJPKABFNQYMNO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as flavonoids . Flavonoids are a diverse group of phytonutrients (plant chemicals) found in almost all fruits and vegetables. They are known for their beneficial effects on health due to their antioxidant properties .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research by Viji et al. (2020) on a closely related compound, involving molecular docking and quantum chemical calculations, highlights the use of Density Functional Theory (DFT) to understand the molecular structure and spectroscopic data. This approach helps in predicting the biological effects based on molecular docking results, offering a pathway to explore the potential biological activities and interactions of "2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol" (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Hydrogen-Bonded Chains and Molecular Interactions

The study of hydrogen-bonded chains in compounds with a similar structure by Trilleras et al. (2005) provides an example of how specific molecular interactions can be analyzed. This research can serve as a model for investigating the structural properties and interactions of "this compound," focusing on its potential to form specific bonding patterns and structures (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Annular Tautomerism and Spectroscopy

Research on the annular tautomerism of curcuminoid NH-pyrazoles by Cornago et al. (2009) demonstrates the application of X-ray crystallography and NMR spectroscopy to understand the structural dynamics and tautomerism in solution and solid states. Similar methodologies could be applied to "this compound" to explore its structural characteristics and tautomeric forms (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many flavonoids are known to have antioxidant, anti-inflammatory, and anti-cancer properties .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-(3-methylbut-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14(2)10-11-26-15-8-9-17(19(24)12-15)21-18(13-22-23-21)16-6-4-5-7-20(16)25-3/h4-10,12-13,24H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJPKABFNQYMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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